Hydrocortisone hemisuccinate hydrate Hydrocortisone hemisuccinate hydrate Hydrocortisone Hemisuccinate is the synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. Hydrocortisone acetate initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.
Brand Name: Vulcanchem
CAS No.: 83784-20-7
VCID: VC21124574
InChI: InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1
SMILES: CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
Molecular Formula: C25H36O9
Molecular Weight: 480.5 g/mol

Hydrocortisone hemisuccinate hydrate

CAS No.: 83784-20-7

Cat. No.: VC21124574

Molecular Formula: C25H36O9

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

Hydrocortisone hemisuccinate hydrate - 83784-20-7

Specification

CAS No. 83784-20-7
Molecular Formula C25H36O9
Molecular Weight 480.5 g/mol
IUPAC Name 4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate
Standard InChI InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1
Standard InChI Key AFLWPAGYTPJSEY-WYMSNYCCSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
Canonical SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

Introduction

Chemical Identity and Structure

Hydrocortisone hemisuccinate hydrate (CAS: 83784-20-7) is the monohydrate form of hydrocortisone hemisuccinate. Its chemical structure consists of hydrocortisone with a hemisuccinate group attached at the 21-position, plus one molecule of water of crystallization. The compound presents as a white to off-white crystalline powder with specific physicochemical characteristics .

Physical and Chemical Properties

PropertyValue
Chemical NameHydrocortisone hemisuccinate hydrate
CAS Number83784-20-7
Molecular FormulaC25H36O9 (or C25H34O8·H2O)
Molecular Weight480.55 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point215°C (419°F)
SolubilityPractically insoluble in water; freely soluble in acetone and anhydrous ethanol; soluble in dilute solutions of alkali carbonates and hydroxides
Storage Conditions-20°C, protected from light

The structural formula represents a complex steroid backbone with the hemisuccinate ester at position 21, characterized by the IUPAC name 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate .

Synonyms and Nomenclature

The compound is known by several names in scientific literature and pharmaceutical contexts:

SynonymSource
Hydrocortisone 21-hemisuccinate monohydrateLiterature
Cortisol hemisuccinate monohydrateLiterature
(11β)-21-(3-Carboxy-1-oxopropoxy)-11,17-dihydroxypregn-4-ene-3,20-dione monohydrateIUPAC
11β,17α,21-Trihydroxy-4-pregnene-3,20-dione 21-hemisuccinate hydrateLiterature
Hydrocortisone hydrogen succinate hydratePharmacopeial

This diversity in nomenclature reflects the compound's presence across different scientific disciplines and applications .

Hydrocortisone hemisuccinate hydrate serves as a key pharmaceutical intermediate and reference standard in the analysis and quality control of hydrocortisone-based medications. Its importance extends to several areas:

Reference Standard Applications

The compound is utilized as a certified reference material for:

  • Analytical method development

  • Quality control during pharmaceutical manufacturing

  • Pharmacopeial compliance testing (USP/EP/BP)

  • High-performance liquid chromatography (HPLC) calibration

Therapeutic Relevance

As a metabolite of hydrocortisone, the compound relates to the following therapeutic functions:

FunctionMechanism
Anti-inflammatoryInhibition of phospholipase A2 and inflammatory transcription factors including NF-kappa B
ImmunomodulatoryPromotion of anti-inflammatory gene expression including interleukin-10
Adrenocortical effectsHomeostatic regulation through glucocorticoid receptor binding
Stress response mediationReleased in response to physiological stress conditions

The parent compound, hydrocortisone, is extensively used in treating various conditions including endocrine disorders, inflammatory conditions, allergic reactions, and respiratory diseases .

Pharmacological Properties

Hydrocortisone hemisuccinate hydrate, through its active moiety, demonstrates significant pharmacological activities:

Pharmacodynamics

The compound acts primarily through glucocorticoid receptor binding. Upon administration and conversion to active hydrocortisone, it:

  • Binds to cytoplasmic glucocorticoid receptors

  • Translocates to the nucleus

  • Modulates gene expression through:

    • Transactivation of anti-inflammatory genes

    • Transrepression of pro-inflammatory genes

  • Results in decreased production of inflammatory mediators including:

    • Prostaglandins

    • Leukotrienes

    • Cytokines

    • Adhesion molecules

ParameterValue
AbsorptionVariable bioavailability (4-19% for topical forms)
Volume of DistributionTotal hydrocortisone: 39.82L; Free fraction: 474.38L
Protein Binding90.1% (56.2% bound to albumin)
MetabolismHepatic via CYP3A and other pathways
Elimination Half-lifeTotal hydrocortisone: 2.15h; Free fraction: 1.39h
ClearanceTotal hydrocortisone: 12.85L/h; Free fraction: 235.78L/h
ExcretionPrimarily renal

These parameters provide context for understanding how the hydrate form would be processed in the body .

Structural Relationship to Other Hydrocortisone Derivatives

Hydrocortisone hemisuccinate hydrate is closely related to several other hydrocortisone derivatives with distinct chemical properties:

CompoundCAS NumberMolecular FormulaKey Difference
Hydrocortisone hemisuccinate (anhydrous)2203-97-6C25H34O8Lacks water molecule
Hydrocortisone sodium succinateN/AC25H33NaO8Sodium salt form
HydrocortisoneN/AC21H30O5Parent compound without hemisuccinate group
Hydrocortisone acetateN/AC23H32O6Contains acetate ester instead of hemisuccinate

Understanding these relationships is crucial for pharmaceutical formulation and analytical method development .

Analytical Characterization

Chromatographic Analysis

Hydrocortisone hemisuccinate hydrate can be characterized using various analytical techniques:

TechniqueApplicationKey Parameters
HPLCPurity determinationMobile phase: typically acetonitrile/water mixtures; Detection: UV at 240-254 nm
TLCIdentity testingStationary phase: silica gel; Mobile phase: chloroform/methanol mixtures
GC-MSStructural confirmationRequires derivatization due to thermal instability

Spectroscopic Identification

Spectroscopic methods provide structural verification:

  • IR spectroscopy shows characteristic bands:

    • OH stretching (3400-3200 cm⁻¹)

    • C=O stretching (1720-1700 cm⁻¹)

    • C=C stretching (1650-1600 cm⁻¹)

  • NMR spectroscopy reveals:

    • ¹H-NMR: Complex pattern of steroid skeleton protons

    • ¹³C-NMR: Characteristic signals for carbonyl carbons and steroid framework

  • Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis .

Pharmaceutical Formulations

Hydrocortisone hemisuccinate hydrate serves as a precursor for various pharmaceutical formulations. The parent compound and related derivatives are formulated into:

Dosage Forms

Dosage FormStrengthExcipientsApplication
Tablets5-10 mgLactose, microcrystalline cellulose, magnesium stearateOral therapy
Injectable solutionsVariableBuffer systems, solubilizersEmergency treatment
Topical preparations0.5-2.5%Creams, ointment basesDermatological conditions

These formulations utilize the solubility properties of the hemisuccinate form to enhance bioavailability in specific delivery systems .

Manufacturing Considerations

The production of hydrocortisone hemisuccinate hydrate involves several critical steps:

  • Synthesis of hydrocortisone hemisuccinate through esterification of hydrocortisone at the 21-position

  • Careful crystallization to obtain the monohydrate form

  • Purification to pharmaceutical grade (>95% purity)

  • Comprehensive quality control testing including:

    • Identity verification

    • Purity determination

    • Water content analysis

    • Residual solvent testing

    • Microbiological purity assessment

Storage ParameterRecommendation
Temperature-20°C
ContainerTightly closed, light-resistant
HumidityProtect from moisture (hygroscopic)
Stability considerationsSubject to hydrolysis in aqueous solutions
Shelf lifeTypically 2-3 years under recommended conditions

Proper storage is essential to prevent degradation through hydrolysis of the ester linkage or loss of water of crystallization .

Future Research Directions

Ongoing research into hydrocortisone hemisuccinate hydrate focuses on several promising areas:

  • Development of advanced analytical methods for improved detection and quantification

  • Investigation of novel drug delivery systems to enhance bioavailability

  • Exploration of structure-activity relationships to optimize anti-inflammatory potency

  • Application in targeted drug delivery systems with reduced systemic effects

  • Computational modeling to predict physicochemical behaviors and interactions

These research avenues aim to expand the utility and understanding of this significant pharmaceutical compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator